molecular formula C8H5N2NaO2 B3113500 Sodium 5-cyano-3-methylpicolinate CAS No. 1956318-79-8

Sodium 5-cyano-3-methylpicolinate

Cat. No.: B3113500
CAS No.: 1956318-79-8
M. Wt: 184.13
InChI Key: FYBVTJKGJGLXOT-UHFFFAOYSA-M
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Description

Sodium 5-cyano-3-methylpicolinate (CAS 1956318-79-8) is an organic salt with the molecular formula C8H5N2NaO2 . It is designed for use as a key chemical intermediate and building block in pharmaceutical and chemical research. The structure of the compound, featuring a picolinate core, a cyano group, and a methyl substituent, makes it a valuable scaffold for the synthesis of more complex molecules. Its physicochemical properties suggest potential applications in the development of pharmacologically active compounds, particularly as a precursor in the creation of novel heterocyclic compounds for medicinal chemistry. Researchers can utilize this compound in exploration of new chemical entities, leveraging its sodium salt form for enhanced solubility in various reaction conditions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper storage conditions are at room temperature, in a sealed and dry environment .

Properties

IUPAC Name

sodium;5-cyano-3-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.Na/c1-5-2-6(3-9)4-10-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBVTJKGJGLXOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)[O-])C#N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-cyano-3-methylpicolinate typically involves the reaction of 5-cyano-3-methylpicolinic acid with a sodium base. The reaction is carried out in an aqueous medium, where the sodium base deprotonates the carboxylic acid group, forming the sodium salt of the compound. The reaction conditions usually include moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for mixing and temperature control ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-cyano-3-methylpicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Sodium 5-cyano-3-methylpicolinate has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various biologically active compounds. Notably, it has been studied for its role in developing neurokinin-3 receptor antagonists, which are promising for treating various neurological disorders such as depression, anxiety, and schizophrenia .

2. Catalysis

The compound has shown potential as a catalyst in organic reactions. Its ability to stabilize reactive intermediates makes it useful in catalytic transfer hydrogenation processes. Research indicates that sodium complexes can facilitate the conversion of imines to amines, showcasing its utility in synthetic organic chemistry .

3. Antitumor Activity

Recent studies have highlighted the antiproliferative effects of derivatives of this compound against cancer cell lines. These compounds demonstrate selective toxicity towards malignant cells while sparing normal cells, indicating their potential as anticancer agents .

Case Studies

StudyApplicationFindings
Neurokinin-3 Receptor AntagonismDemonstrated efficacy in reducing symptoms of CNS disorders.
Antitumor ActivityShowed selective cytotoxicity against multiple cancer cell lines with minimal effects on normal cells.
Catalytic ApplicationsEnhanced efficiency in hydrogenation reactions, proving effective in synthesizing amines from imines.

Mechanism of Action

The mechanism of action of Sodium 5-cyano-3-methylpicolinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the picolinic acid moiety can chelate metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 5-cyano-3-methylpicolinate belongs to a broader class of substituted picolinates. Below is a systematic comparison with analogs based on structural features, physicochemical properties, and commercial availability:

Table 1: Key Structural and Commercial Attributes of Similar Compounds

Compound Name CAS Molecular Formula Substituents Similarity Score* Key Differences
This compound 1956318-79-8 C₈H₅N₂NaO₂ 5-CN, 3-CH₃, Na carboxylate Reference High polarity due to sodium salt
Methyl 5-cyano-3-methylpicolinate N/A C₉H₈N₂O₂ 5-CN, 3-CH₃, methyl ester ~0.97† Lower water solubility (ester vs. salt)
6-Chloro-5-cyanopicolinic acid 53234-56-3 C₇H₃ClN₂O₂ 6-Cl, 5-CN, free carboxylic acid 0.90 Increased electrophilicity (Cl substituent)
5-Bromo-3-methylpicolinic acid 886365-43-1 C₇H₆BrNO₂ 5-Br, 3-CH₃, free carboxylic acid 0.80 Bulkier halogen (Br) reduces solubility
Methyl 5-bromo-3-methylpicolinate 213771-32-5 C₉H₈BrNO₂ 5-Br, 3-CH₃, methyl ester 0.91 Ester group enhances lipophilicity

*Similarity scores derived from structural alignment algorithms in commercial databases (e.g., ChemBK).
†Estimated based on methyl ester analogs .

Functional Group Analysis

  • Cyano Group (-CN): Present in this compound and 6-Chloro-5-cyanopicolinic acid , this electron-withdrawing group enhances stability but may reduce metabolic longevity.
  • Halogen Substituents: Bromine or chlorine at position 5 or 6 (e.g., 5-Bromo-3-methylpicolinic acid ) increases molecular weight and hydrophobicity compared to the cyano group.
  • Carboxylate vs. Ester: Sodium salts (e.g., this compound) exhibit higher aqueous solubility, while methyl esters (e.g., Methyl 5-cyano-3-methylpicolinate ) are more lipid-soluble, influencing their pharmacokinetic profiles.

Physicochemical and Commercial Considerations

  • Solubility: Sodium salts generally outperform free acids and esters in water solubility, critical for intravenous formulations. For instance, this compound’s sodium carboxylate group enhances dissolution, whereas methyl esters require organic solvents .
  • Stability: Cyano-substituted compounds (e.g., this compound) may exhibit greater thermal stability compared to halogenated analogs due to stronger C≡N bonds .
  • Availability: this compound is currently unavailable commercially , whereas analogs like Methyl 5-bromo-3-methylpicolinate are accessible .

Biological Activity

Sodium 5-cyano-3-methylpicolinate is a compound of increasing interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.

Overview of Biological Activity

This compound has been investigated for its antimicrobial and anticancer properties. Studies suggest that it may exhibit selective toxicity against certain cancer cell lines while showing minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms by which it exerts this activity include:

  • Inhibition of Enzyme Activity : The compound may interfere with specific enzymes crucial for bacterial survival.
  • Disruption of Membrane Integrity : It has the potential to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. Notably, its effects on cancer cell lines have been documented, demonstrating the following characteristics:

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and solid tumors.
  • Mechanism of Action : Its mechanism involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

The biological activity of this compound is largely attributed to its unique chemical structure, which includes a cyano group that can participate in nucleophilic addition reactions. This interaction plays a critical role in:

  • Metal Ion Chelation : The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways.
  • Enzyme Interaction : The compound can inhibit or activate specific enzymes, altering cellular processes significantly.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Sodium 5-cyano-2-methylpicolinateDifferent position of cyano groupModerate antimicrobial activity
Sodium 5-cyano-4-methylpicolinateAltered methyl group positionReduced anticancer efficacy
Sodium 5-cyano-3-ethylpicolinateEthyl instead of methyl groupVaries in reactivity and biological effects

This comparison highlights how slight variations in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

  • Anticancer Activity Study :
    A study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in leukemia cell lines through mitochondrial pathways. The study reported IC50 values indicating potent cytotoxicity at low concentrations .
  • Antimicrobial Efficacy :
    Another research article focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of many conventional antibiotics .

Q & A

Q. What FINER criteria apply when formulating hypotheses about this compound’s biological activity?

  • Feasible : Access to validated assays (e.g., enzyme inhibition kits).
  • Interesting : Mechanistic novelty (e.g., dual kinase/phosphatase inhibition).
  • Novel : Unreported targets (via CRISPR screening).
  • Ethical : Use of established cell lines vs. primary human samples.
  • Relevant : Link to disease models (e.g., cancer, neurodegeneration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.